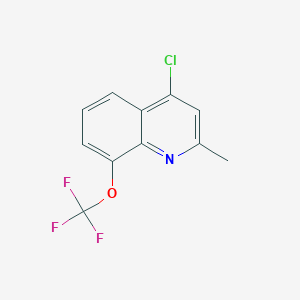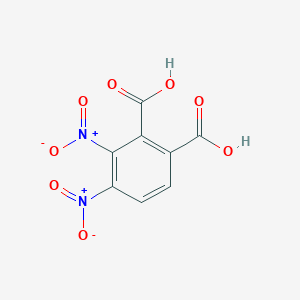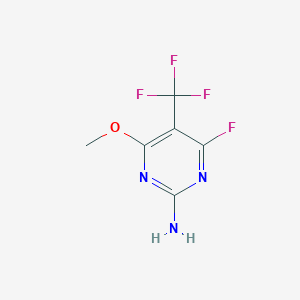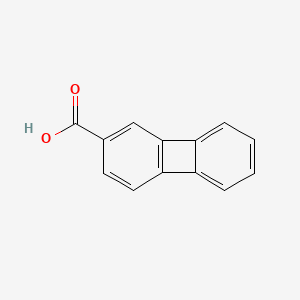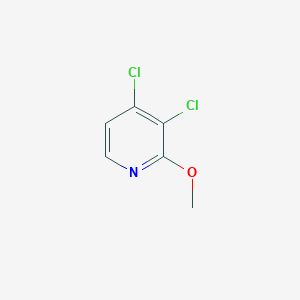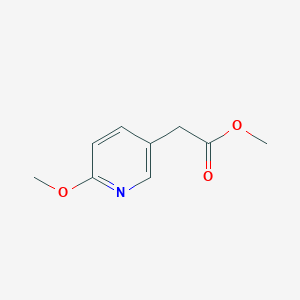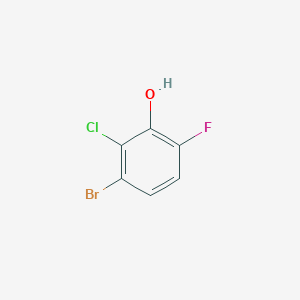
Diethyl 3-Nitrobenzylphosphonate
Overview
Description
Diethyl 3-Nitrobenzylphosphonate is a chemical compound with the molecular formula C11H16NO5P . It has a molecular weight of 273.23 . The compound contains a total of 34 atoms, including 16 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Synthesis of Antimalarial Drugs
Diethyl 3-Nitrobenzylphosphonate has been utilized in the synthesis of the antimalarial drug FR900098. This process involved a key step using the nitroso-ene reaction, followed by hydrogenation and dealkylation. This synthesis approach has streamlined the production of FR900098, highlighting the compound's importance in medicinal chemistry (Fokin et al., 2007).
Characterization in Chemical Sensors
The compound has been studied for its complexing characteristics, specifically as an organophosphate pesticide analogue. This research is a step towards developing chemical sensors using molecular imprinted materials, demonstrating its potential in analytical chemistry (Gué et al., 2008).
Chemical Properties in Synthesis of Phosphacoumarin
This compound was used in the synthesis of a new member of the 3-aryl phosphacoumarins family. This synthesis illustrated its chemical properties, particularly in the context of reducing the nitro group, showcasing its versatility in organic synthesis (Kulai, 2015).
Synthesis of α-Bromo-4-Nitrostilbenes and Diphenylacetylenes
The compound has been used in the synthesis of α-bromo-4-nitrostilbenes and diphenylacetylenes, utilizing a modified Wittig reaction. This research highlights its role in facilitating diverse organic reactions (Yamaguchi & Okazaki, 1972).
Insights in Phosphonate Compounds
This compound has been part of studies focusing on the synthesis and analysis of phosphonate compounds. Its structural properties have been examined, emphasizing its significance in the field of pharmacology and material science (Ali et al., 2020).
Mechanism of Action
Target of Action
Diethyl 3-Nitrobenzylphosphonate is a type of phosphonate, a class of compounds that mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . .
Mode of Action
As a phosphonate, it may interact with its targets by mimicking the structure of biological molecules, potentially inhibiting metabolic enzymes
Biochemical Pathways
For instance, phosphonates are involved in the biosynthesis of Fosfomycin, a representative phosphonate natural product . .
Result of Action
As a phosphonate, it may have potential inhibitory effects on metabolic enzymes
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHAEKQJZUMZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546435 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104097-04-3 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
